molecular formula C24H32O2 B1150105 IRX4310

IRX4310

カタログ番号 B1150105
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. This compound has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of this compound are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. This compound has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of this compound as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.

科学的研究の応用

1. Connexin43 Regulation

IRX4310 is implicated in the regulation of connexin43 (Cx43), a major gap junction protein found in heart and uterus. Research has shown that the inclusion of the 5′-untranslated region (UTR) of the Cx43 mRNA in a reporter gene construct significantly increased expression, highlighting a potential role of this compound in modulating Cx43 expression (Schiavi, Hudder, & Werner, 1999).

2. Glycosyl Transferases in Arabidopsis

In the plant Arabidopsis, IRX14 and IRX14-LIKE (IRX14L), closely related glycosyl transferases in the glycosyl transferase 43 (GT43) family, have been studied. Mutations in these genes affect growth and development, indicating a possible role for this compound in plant biology, particularly in glucuronoxylan biosynthesis and drought tolerance (Keppler & Showalter, 2010).

3. Cx43 in Brain Tumors and Epileptic Cortex

The expression of Cx43 in brain tumors and perilesional epileptic cortex has been evaluated, suggesting a regulatory pathway involving Cx43 in the reorganization of astrocytic syncytium in regions undergoing reactive gliosis. This could indicate a potential research application of this compound in understanding tumor-related seizures (Aronica, Gorter, Jansen, Leenstra, Yankaya, & Troost, 2001).

4. Protection Against Ischemia-Reperfusion Injury

A study on the protective effect of propofol against renal ischemia-reperfusion injury in rats showed altered expression of Cx43 as a potential mechanism. This could indicate a role for this compound in understanding and potentially mitigating ischemia-reperfusion injury (Chang, Xue, Ji, Wang, Wang, Shi, Shan, Zhang, Tan, Ma, Li, & Si, 2018).

5. Cx43 Redistribution and Endocytosis in Astrocytes

The study of Cx43 distribution and endocytosis in astrocytes subjected to ischemia/reperfusion or oxygen-glucose deprivation and reoxygenation revealed insights into the cellular processes of gap junction internalization and degradation. This may have implications for the role of this compound in cellular communication under stress conditions (Xie, Cui, Hou, Wang, Miao, Deng, & Feng, 2017).

特性

分子式

C24H32O2

外観

Solid powder

同義語

IRX4310;  IRX 4310;  IRX-4310; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。